3'-Methyl-3-(4-methylphenyl)propiophenone
Overview
Description
3’-Methyl-3-(4-methylphenyl)propiophenone is an organic compound with the chemical formula C17H18O and a molecular weight of 238.32 g/mol . It is characterized by a propiophenone structure with a methyl substituent at the 4th position on the phenyl ring. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
3’-Methyl-3-(4-methylphenyl)propiophenone can be synthesized through several methods. One common synthetic route involves the oxidation of 1-(4-methylphenyl)-1-propanol using oxidants such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) . Another method includes the synthesis from sodium p-toluenesulfinate . The reaction conditions, including temperature, pressure, catalyst, and solvent, can be adjusted to control the selectivity and stereochemistry of the product .
Chemical Reactions Analysis
3’-Methyl-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:
Scientific Research Applications
3’-Methyl-3-(4-methylphenyl)propiophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’-Methyl-3-(4-methylphenyl)propiophenone involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily due to its reactive ketone group, which can participate in various chemical reactions, leading to the formation of biologically active molecules .
Comparison with Similar Compounds
3’-Methyl-3-(4-methylphenyl)propiophenone can be compared with other similar compounds, such as:
4-Methylpropiophenone: This compound has a similar structure but lacks the additional methyl group on the phenyl ring.
Propiophenone: The parent compound of 3’-Methyl-3-(4-methylphenyl)propiophenone, which does not have any methyl substituents.
4-Methylmethcathinone (4-MMC): A derivative of 4-Methylpropiophenone, used in the synthesis of mephedrone.
These comparisons highlight the unique structural features and reactivity of 3’-Methyl-3-(4-methylphenyl)propiophenone, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-(4-methylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-6-8-15(9-7-13)10-11-17(18)16-5-3-4-14(2)12-16/h3-9,12H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYSZBPJEXTRBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644108 | |
Record name | 1-(3-Methylphenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-45-1 | |
Record name | 1-(3-Methylphenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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